N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chromene moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and chromene intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a halogenated benzyl compound and a thiourea derivative under basic conditions. The chromene moiety is often prepared via a condensation reaction between a salicylaldehyde derivative and an appropriate ketone. The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of high-throughput purification techniques such as preparative HPLC or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The thiazole and chromene moieties can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the thiazole and chromene moieties.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the overall structure.
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-(3,4-dichlorophenyl)urea: Contains multiple trifluoromethyl groups and a urea linkage, differing in the core structure.
Uniqueness
N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its combination of a thiazole ring, a chromene moiety, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C21H16ClF3N2O2S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C21H16ClF3N2O2S/c22-17-6-5-12(8-16(17)21(23,24)25)7-15-10-26-20(30-15)27-19(28)14-9-13-3-1-2-4-18(13)29-11-14/h1-6,8,10,14H,7,9,11H2,(H,26,27,28) |
InChI Key |
OGMYYENGYKGUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.